molecular formula C7H12O2 B7902195 5-Heptenoic acid CAS No. 3593-00-8

5-Heptenoic acid

Cat. No.: B7902195
CAS No.: 3593-00-8
M. Wt: 128.17 g/mol
InChI Key: KPSZWAJWFMFMFF-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Fatty Acid Chemistry

Fatty acids are fundamental components of lipids in living organisms, typically consisting of a long aliphatic chain, which can be either saturated or unsaturated, with a terminal carboxylic acid group. ctdbase.org Unsaturated fatty acids contain one or more double or triple carbon-carbon bonds within their hydrocarbon chain. ctdbase.org Heptenoic acids are a specific group of unsaturated fatty acids featuring a seven-carbon chain and a single double bond. ontosight.ailipidmaps.org 5-Heptenoic acid is a monounsaturated fatty acid due to the presence of one double bond.

Structural Features and Positional Isomerism of the Double Bond

The defining structural characteristic of this compound is the placement of the double bond between the fifth and sixth carbon atoms of the seven-carbon chain, counting the carboxylic acid carbon as the first. This is indicated by the "5-" in its name. The presence of a double bond also introduces the possibility of geometric isomerism, specifically cis (Z) and trans (E) isomers, depending on the relative orientation of the groups attached to the double bond carbons.

Positional isomerism in heptenoic acid refers to the different possible locations of the double bond along the seven-carbon chain. Besides this compound, other positional isomers exist, such as 2-heptenoic acid, 3-heptenoic acid, 4-heptenoic acid, and 6-heptenoic acid. Each isomer possesses the same molecular formula (C7H12O2) but differs in the double bond's position, leading to variations in their chemical and physical properties. For example, 6-heptenoic acid has the double bond between the sixth and seventh carbons. cymitquimica.com

Here is a table illustrating some positional isomers of heptenoic acid:

IsomerDouble Bond Position
2-Heptenoic acidC2-C3
3-Heptenoic acidC3-C4
4-Heptenoic acidC4-C5
This compoundC5-C6
6-Heptenoic acidC6-C7

Overview of Key Derivatives and their Unique Structural Motifs

Derivatives of this compound often feature modifications to the basic structure, including additions of other functional groups or incorporation into more complex molecular scaffolds. These modifications can significantly influence their biological activities and potential applications.

One class of derivatives involves the addition of hydroxyl groups and the incorporation of cyclic structures, such as cyclopentyl rings, often seen in prostaglandin-like compounds. Examples include complex molecules with a this compound backbone attached to a substituted cyclopentyl ring. These substituents can include hydroxyl groups, phenyl groups, chlorophenoxy groups, or alkyne functionalities. cymitquimica.comontosight.aicymitquimica.comontosight.aiontosight.aiontosight.aiontosight.aiontosight.aiontosight.aiontosight.aichemicalbook.comchemicalbook.comchemicalbook.com The stereochemistry of these complex derivatives, involving multiple chiral centers and double bonds, is crucial for their biological interactions. ontosight.aiontosight.aiontosight.aiontosight.aiontosight.aiontosight.ai

Another notable derivative is 4-hydroxy-7-oxo-5-heptenoic acid lactone (HOHA-lactone). This molecule is an oxidative fragmentation product of docosahexaenoate lipids and features a lactone ring structure in addition to the heptenoic acid backbone. researchgate.netnih.govnih.govacs.org

These derivatives highlight the versatility of the this compound structure as a building block for molecules with diverse and often potent biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3593-00-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

hept-5-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)

InChI Key

KPSZWAJWFMFMFF-UHFFFAOYSA-N

SMILES

CC=CCCCC(=O)O

Isomeric SMILES

C/C=C/CCCC(=O)O

Canonical SMILES

CC=CCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches for 5-Heptenoic Acid

De novo synthesis of this compound typically involves constructing the molecule from simpler precursors through a sequence of controlled reactions. While specific detailed de novo synthetic routes solely focused on the parent this compound are not extensively documented in the immediate search results, general strategies for synthesizing unsaturated fatty acids can be applied or adapted. These often involve carbon chain elongation reactions, the introduction of unsaturation, and functional group transformations.

One common approach in fatty acid synthesis involves the use of Wittig or related reactions to establish carbon-carbon double bonds with defined stereochemistry. Alternatively, alkyne intermediates can be constructed and subsequently reduced to the desired alkene geometry. The carboxylic acid function is typically introduced through oxidation of a terminal alcohol or aldehyde, or by carbonation of an organometallic species. The position of the double bond (at C-5 in this compound) dictates the required connectivity of the precursor fragments.

For instance, while the direct de novo synthesis of this compound was not explicitly detailed, the synthesis of related heptanoic acid (a saturated analog) can be achieved through the oxidation of heptaldehyde using oxidizing agents like potassium permanganate (B83412) or chromium trioxide orgsyn.org. Such methods highlight the functional group interconversions employed in saturated fatty acid synthesis, which can be part of a de novo route for unsaturated analogs if the alkene is introduced at an appropriate step.

Targeted Synthesis of Complex this compound Derivatives

The targeted synthesis of complex this compound derivatives, particularly those featuring additional functional groups, stereocenters, and cyclic systems, is a significant area of research. These syntheses often require multi-step strategies to precisely control molecular architecture. Derivatives with a this compound backbone are found in various classes of compounds, including prostaglandins (B1171923) and their analogs. The synthesis of these complex molecules involves the strategic construction of stereocenters and, frequently, the formation of carbocyclic or heterocyclic rings.

The synthesis of such complex molecules typically involves multiple steps, including the formation of cyclic structures, the introduction of side chains, and the establishment of the correct stereochemistry fishersci.caontosight.ai. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for characterizing the structure and purity of the final product fishersci.caontosight.ai.

The construction of specific stereocenters within this compound derivatives is crucial for their biological activity, as different stereoisomers can exhibit vastly different pharmacological profiles. Multi-step synthetic strategies are employed to introduce chirality and control the relative and absolute configuration of stereocenters. These strategies often involve:

Chiral Auxiliaries: Utilizing enantiomerically pure compounds that are temporarily incorporated into the synthetic route to influence the stereochemical outcome of a reaction.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of new stereocenters.

Stereoselective Reactions: Designing reactions that inherently favor the formation of one stereoisomer over others based on steric or electronic factors.

The synthesis of prostaglandin (B15479496) analogs, which are complex derivatives of prostanoic acid (related to this compound), exemplifies the use of multi-step strategies for stereocenter construction. These syntheses often involve the creation of multiple chiral centers on both the cyclopentane (B165970) ring and the side chains with high stereocontrol fishersci.caontosight.aichembk.com.

Stereoselective and enantioselective synthesis are critical for accessing specific isomers of this compound derivatives. Stereoselective reactions control the relative stereochemistry (e.g., cis/trans, syn/anti), while enantioselective reactions control the absolute stereochemistry (e.g., R/S).

Approaches to achieving stereoselectivity and enantioselectivity in the synthesis of compounds containing the this compound moiety or similar structures include asymmetric additions to double bonds or carbonyls, stereoselective reductions, and chiral ligand-controlled couplings ontosight.aicapes.gov.brbeilstein-journals.org. For instance, asymmetric 1,4-addition reactions have been explored for the synthesis of chiral heptenoic acid derivatives ontosight.aiacs.org. Enantioselective lactonization has also been demonstrated as a method to create chiral lactone structures from unsaturated carboxylic acids capes.gov.br.

The formation of cyclic structures, particularly cyclopentyl rings and lactones, is a common feature in the synthesis of biologically active this compound derivatives.

Many important this compound derivatives, such as prostaglandins and their synthetic analogs (e.g., Travoprost acid, Bimatoprost acid), feature a cyclopentyl ring attached to the heptenoic acid backbone fishersci.caontosight.aichembk.comontosight.aiwikipedia.orgguidetopharmacology.orgnih.govnih.govnih.govnih.govuni.luuni.luuni.luuni.luthegoodscentscompany.comgoogle.comlookchem.comontosight.aimitoproteome.orglookchem.com. The synthesis of these structures often involves the annulation or construction of the cyclopentane ring with the appropriate stereochemistry and functionalization.

Synthetic routes to these cyclopentyl-containing derivatives often involve the coupling of a functionalized cyclopentane precursor with a fragment that forms the this compound chain, or the cyclization of a linear precursor. For example, the synthesis of prostaglandin analogs frequently involves building the side chains onto a pre-formed cyclopentane ring or constructing the ring system during the synthesis fishersci.caontosight.aichembk.com. One reported synthesis of a 5-(Z)-heptenoic acid methyl ester derivative with a cyclopentenone moiety involved the reaction of a hydroxy-oxo-cyclopentenone with a hexene-1-enol derivative chembk.com.

Lactone formation is another significant transformation involving this compound derivatives. A prominent example is the formation of 4-hydroxy-7-oxo-5-heptenoic acid lactone (HOHA lactone). This compound is an oxidative truncation product of docosahexaenoate lipids and has been studied for its biological activities wikipedia.orgnih.govnih.govnih.govuni.luthegoodscentscompany.comsigmaaldrich.comgoogle.comnih.govrsc.org.

HOHA lactone is a cyclic ester (a lactone) formed from 4-hydroxy-7-oxo-5-heptenoic acid. Its formation can occur through non-enzymatic transesterification/deacylation from certain oxidized lipids nih.govlookchem.com. In the laboratory, transformations of HOHA lactone have been reported, such as its reduction with sodium borohydride (B1222165) to yield (E)-5-(3-hydroxyprop-1-en-1-yl)dihydrofuran-2(3H)-one lookchem.com. The chemical synthesis of HOHA-lactone-glutathione conjugates has also been described, involving the reaction of HOHA-lactone with reduced glutathione (B108866) nih.gov.

The formation of lactones from hydroxy fatty acids is a general chemical transformation that can be applied to suitable this compound derivatives containing a hydroxyl group and a carboxylic acid (or a derivative thereof) in appropriate positions to form a stable ring.

Formation of Carbocyclic and Heterocyclic Analogues

Derivatization and Functionalization Reactions

The presence of the carboxylic acid and the alkene functional groups in this compound enables a range of derivatization and functionalization reactions. These transformations are crucial for modifying its physical and chemical properties, which can be relevant for various applications, including the design of biologically active molecules and the synthesis of advanced materials.

Esterification and Amidation for Prodrug or Probe Design

Carboxylic acids, including fatty acids like this compound, can be readily converted into esters and amides. These reactions are fundamental in organic synthesis and are particularly relevant in medicinal chemistry for the design of prodrugs or molecular probes researchgate.netgoogle.com. Prodrugs are inactive or less active forms of a drug that are converted into the active form within the body, often to improve properties such as bioavailability, solubility, or targeting researchgate.net. Esterification of the carboxylic acid group with various alcohols can yield esters with altered lipophilicity and pharmacokinetic profiles. Similarly, amidation with amines can create amide linkages, which are also common in pharmaceuticals and can influence a molecule's interactions with biological systems researchgate.netwhiterose.ac.uk.

While direct examples of this compound being used specifically for prodrug or probe design through esterification or amidation are not extensively detailed in the provided search results, the principles applied to other carboxylic acids and fatty acid derivatives are applicable researchgate.netnih.govbioascent.com. For instance, bile acids, which are steroidal carboxylic acids, undergo esterification and amidation for prodrug design to exploit specific transport systems nih.gov. The formation of ester or amide bonds is a common strategy to mask the polar carboxylic acid group, facilitating membrane permeability researchgate.net. The stability of these ester or amide linkages in a biological context can be influenced by factors such as enzymatic activity and pH, which are critical considerations in prodrug design acs.org.

Oxidative and Reductive Transformations of Functional Groups

The alkene double bond and the carboxylic acid group in this compound, or other functional groups introduced through derivatization, are susceptible to oxidative and reductive transformations. These reactions can alter the saturation level of the hydrocarbon chain or modify the oxidation state of carbon atoms.

Oxidative cleavage of related polyunsaturated fatty acids, such as docosahexaenoate (DHA), can generate fragments including 4-hydroxy-7-oxo-5-heptenoic acid lactone (HOHA-lactone) researchgate.netnih.govnih.govnih.govacs.org. This highlights the potential for oxidative processes to occur within heptenoic acid structures under certain conditions, leading to fragmented or oxidized products. The double bond in this compound can undergo various oxidation reactions, such as epoxidation, dihydroxylation, or cleavage depending on the oxidizing agent and conditions used.

Conjugation Reactions (e.g., with Glutathione)

Conjugation reactions involve the attachment of a molecule to an endogenous substance, often to increase water solubility and facilitate excretion. Glutathione conjugation is a significant Phase II metabolic pathway for detoxifying electrophilic compounds abdn.ac.ukslideshare.net.

A notable example of conjugation involving a related compound is the reaction of 4-hydroxy-7-oxo-5-heptenoic acid lactone (HOHA-lactone) with glutathione (GSH) researchgate.netnih.govnih.govnih.govacs.org. HOHA-lactone, an α,β-unsaturated aldehyde lactone, undergoes Michael addition with the nucleophilic thiol group of glutathione nih.gov. This reaction is catalyzed by glutathione S-transferase (GST) in biological systems, leading to the formation of a glutathione adduct nih.gov.

Research findings indicate that the glutathione-HOHA-lactone adduct is a prominent metabolite detected in cells exposed to HOHA-lactone nih.gov. This conjugation helps in the detoxification and elimination of the reactive aldehyde species nih.gov. While this specific example is for a lactone derivative, it demonstrates the potential for conjugation reactions, particularly Michael addition if an activated double bond is present in a derivative, with nucleophilic species like glutathione.

This compound and its Derivatives as Synthetic Intermediates

This compound and its derivatives serve as valuable intermediates and building blocks in the synthesis of a wide array of organic molecules, ranging from natural products to complex synthetic compounds with potential biological activities.

Precursors in Natural Product Synthesis (e.g., Jasmonoids)

cis-4-Heptenoic acid, an isomer of this compound, has been identified as a useful precursor for the synthesis of jasmonoids oup.comresearchgate.netresearchgate.net. Jasmonoids, such as cis-jasmone, methyl jasmonate, and jasmolone, are a class of cyclopentanone (B42830) or cyclopentenone derivatives found in plants and involved in various physiological processes oup.comresearchgate.net.

The synthesis of these jasmonoids from cis-4-heptenoic acid typically involves the ring opening of β-propiolactone with a di-cis-butenylcuprate to obtain cis-4-heptenoic acid, followed by cyclization and further transformations to construct the cyclopentenone core and introduce the characteristic side chain oup.comresearchgate.netresearchgate.net. This demonstrates how a heptenoic acid isomer can provide the necessary carbon skeleton for the synthesis of complex natural products.

Building Blocks for Complex Organic Molecule Synthesis

Beyond natural products, this compound and its derivatives are employed as building blocks for the synthesis of a variety of complex organic molecules. Their structure provides a seven-carbon chain with both a carboxylic acid handle and a reactive double bond, allowing for diverse coupling and functionalization strategies.

Derivatives of this compound, often featuring additional functional groups or cyclic structures, are synthesized through multi-step processes involving techniques such as coupling reactions, reductions, and oxidations ontosight.aiontosight.aiontosight.aiontosight.ai. These complex derivatives are of interest due to their potential biological activities ontosight.aiontosight.aiontosight.aiontosight.ai.

For instance, 6-chloro-6-heptenoic acid, a chlorinated derivative, is used as a building block in organic synthesis . The synthesis of complex molecules often requires the precise control of stereochemistry and the introduction of multiple functional groups, utilizing the inherent reactivity of the heptenoic acid scaffold ontosight.aiontosight.aiontosight.aiontosight.ai. The carboxylic acid group can be utilized for forming amide or ester bonds, while the double bond can participate in addition reactions, cycloadditions, or cleavage, enabling the construction of intricate molecular architectures. The versatility of this compound and its derivatives as building blocks lies in their ability to be selectively functionalized and coupled to assemble larger, more complex structures with desired properties.

Biochemical Pathways and Biological Significance Mechanistic Focus

Natural Occurrence and Biotransformation Pathways

5-Heptenoic acid is not typically discussed as a primary, directly consumed or synthesized fatty acid in the same manner as common saturated or polyunsaturated fatty acids. Instead, research highlights its related compound, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, as a biologically active product derived from the oxidative cleavage of specific polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA).

The formation of 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone is a significant endogenous pathway linked to the oxidative degradation of PUFAs, especially DHA, which is highly abundant in tissues like the retina and brain researchgate.netacs.org. Free radical-induced oxidative cleavage of DHA-containing phospholipids (B1166683) generates reactive electrophilic molecules nih.gov. This process can lead to the formation of phospholipid esters of 4-hydroxy-7-oxohept-5-enoic acid (HOHA-PC) researchgate.netnih.gov. Subsequently, HOHA lactone can be released from these oxidized lipids through non-enzymatic transesterification/deacylation nih.govnih.govacs.org. This oxidative fragmentation is particularly relevant in contexts of oxidative stress nih.govnih.gov.

HOHA lactone is described as a biologically active oxidative truncation product nih.govnih.govacs.org. While this compound itself is a seven-carbon fatty acid with a double bond at the fifth position, the research primarily focuses on the formation and activity of the related HOHA lactone in biological systems. The oxidative cleavage of DHA, an omega-3 fatty acid, yields HOHA lactone, among other reactive aldehydes nih.gov. This contrasts with the oxidative cleavage of omega-6 PUFAs like arachidonic and linoleic acids, which can generate compounds like 4-hydroxynonenal (B163490) (4-HNE) nih.gov.

While this compound's direct role as a central metabolite in primary lipid metabolism pathways like beta-oxidation or fatty acid synthesis is not extensively documented in the provided search results, its related compound, HOHA lactone, is involved in subsequent biochemical cascades. HOHA lactone can diffuse into cells, where it undergoes metabolism nih.govnih.govacs.org. A prominent metabolic fate of HOHA lactone in retinal pigmented epithelial (RPE) cells is conjugation with reduced glutathione (B108866) (GSH) through a Michael adduct formation nih.govnih.govacs.org. This conjugation is a detoxification mechanism, but it also has implications for intracellular GSH levels acs.org.

Furthermore, HOHA lactone is a precursor for the formation of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives, which are formed through adduction to primary amino groups in proteins and ethanolamine (B43304) phospholipids nih.govnih.govnih.govacs.org. CEP derivatives have been linked to various pathological and physiological processes, including age-related macular degeneration (AMD), cancer, and wound healing nih.govnih.govacs.org. Both HOHA lactone and the derived CEPs can contribute to angiogenesis nih.govnih.govacs.org.

The metabolism of HOHA lactone, particularly its conjugation with GSH and subsequent export from the cell, suggests its involvement in modulating cellular responses to oxidative stress and the downstream effects of lipid peroxidation products nih.govnih.govacs.org.

Molecular Mechanisms of Biological Activity (In Vitro and Preclinical Models)

The biological activity discussed in the search results predominantly pertains to 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, the oxidative cleavage product related to this compound. Studies using in vitro models, such as human retinal pigmented epithelial (ARPE-19) cells, have provided insights into its molecular mechanisms.

HOHA lactone interacts with cellular components and influences signal transduction pathways, particularly those related to oxidative stress response and inflammation.

Exposure of ARPE-19 cells to HOHA lactone has been shown to induce the upregulation of the antioxidant transcription factor Nrf2 researchgate.netacs.orgnih.govnih.gov. This activation of Nrf2 leads to the increased expression of its target genes, including GCLM, HO1, and NQO1, which are involved in the cellular antioxidant response researchgate.netacs.orgnih.govnih.gov. This suggests that HOHA lactone can trigger a protective mechanism against oxidative stress by enhancing the cell's antioxidant capacity researchgate.netacs.orgnih.gov.

HOHA lactone significantly impacts intracellular redox homeostasis. Upon entering cells, HOHA lactone is metabolized through conjugation with reduced glutathione (GSH) researchgate.netacs.orgnih.govnih.govacs.orgnih.gov. This process consumes GSH, leading to a depletion of intracellular glutathione levels researchgate.netacs.orgnih.govnih.gov. GSH is a crucial non-protein thiol that functions as a major redox buffer and antioxidant within the cell mdpi.comsciopen.com. The depletion of GSH by HOHA lactone contributes to intracellular oxidative stress researchgate.netacs.orgnih.gov. This oxidative stress can, in turn, promote further lipid oxidation, creating a cycle where more HOHA lactone is produced researchgate.net.

The impact on redox homeostasis extends beyond GSH depletion. HOHA lactone has been shown to induce reactive oxygen species (ROS) production in ARPE-19 cells researchgate.net. The imbalance between ROS production and the antioxidant defense system, exacerbated by GSH depletion, contributes to cellular dysfunction and can trigger various downstream effects, including the activation of inflammatory pathways and induction of apoptosis researchgate.netacs.orgnih.govnih.gov.

Summary of HOHA Lactone's Impact on Cellular Redox Homeostasis and Gene Expression:

Cellular Component/PathwayEffect of HOHA Lactone Exposure (In Vitro)Relevant Outcome
Reduced Glutathione (GSH)Depletion (via conjugation)Increased oxidative stress
Nrf2 Transcription FactorUpregulationIncreased expression of antioxidant genes (GCLM, HO1, NQO1)
Reactive Oxygen Species (ROS)Increased productionContribution to oxidative stress

This table summarizes key findings regarding HOHA lactone's influence on cellular redox balance and the Nrf2 pathway based on the provided search results.

Biochemical Pathways and Biological Significance of this compound

Research into the biochemical pathways and biological significance of this compound (CID 5282712) is an area of ongoing investigation. While the compound itself is a fatty acid, detailed studies specifically focusing on its direct involvement in inducing cellular dysfunction, specific enzyme or receptor binding, or modulating immunomodulatory and inflammatory responses at a mechanistic level appear limited in the currently available literature. Much of the research in this area has focused on derivatives of heptenoic acid, such as 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, which is formed from the oxidative cleavage of docosahexaenoate (DHA) nih.gov.

While derivatives like HOHA lactone have been shown to induce cellular dysfunction, including apoptosis, and activate the complement pathway by fostering the expression of components such as C3, CFB, and C5 in specific cell types, these findings are attributed to the derivative and not directly to the parent compound, this compound nih.govnih.gov. Similarly, studies exploring enzyme and receptor interactions or anti-inflammatory mechanisms have often involved substituted heptenoic acid structures or related fatty acid derivatives rather than this compound itself nih.gov.

Consequently, a comprehensive description of this compound's direct role in the specific biochemical pathways and biological processes outlined in the subsections below is not presently supported by detailed findings in the examined literature for the compound with PubChem CID 5282712.

Angiogenesis Research in Preclinical Models

Research in preclinical models has explored the role of this compound derivatives, particularly HOHA-lactone and its CEP derivatives, in the process of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including wound healing, tumor growth, and age-related macular degeneration (AMD) nih.govresearchgate.netacs.org.

Induction of Vascular Endothelial Growth Factor (VEGF) Secretion

Studies using cultured human retinal pigmented epithelial (ARPE-19) cells have shown that HOHA-lactone can induce the secretion of vascular endothelial growth factor (VEGF) nih.govresearchgate.netnih.govacs.orgmedchemexpress.cn. VEGF is a key signaling protein that promotes the growth of new blood vessels nih.govnih.gov. The induction of VEGF secretion by HOHA-lactone appears to be dose-dependent, with low concentrations (0.1 to 10 μM) showing significant increases in VEGF levels in the extracellular medium nih.gov. For instance, exposure to 0.1 μM HOHA-lactone resulted in a 2.45-fold increase in VEGF secretion compared to untreated cells nih.gov. This effect has been correlated with an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH) levels in ARPE-19 cells nih.govnih.govnih.gov.

Interactive Data Table: Effect of HOHA-Lactone on VEGF Secretion in ARPE-19 Cells

HOHA-Lactone Concentration (μM)VEGF Secretion (pg/ml) (Mean ± SD)Fold Increase vs. Control
Control1295 ± 501.00
0.13168 ± 1252.45
10Significant increase over controlNot specified

Data compiled from search results nih.gov. Specific values for 10 μM were not explicitly provided as a mean ± SD in the snippet, only described as a significant increase.

Promotion of Endothelial Cell Migration and Tube Formation

Beyond VEGF secretion, HOHA-lactone and its metabolites have also been shown to directly influence the behavior of endothelial cells, which are the building blocks of blood vessels. Conditioned medium from ARPE-19 cells treated with HOHA-lactone has been demonstrated to promote the migration and tube formation of human umbilical vein endothelial cells (HUVECs) in in vitro assays nih.govnih.gov. Cell migration is a necessary step for neovascularization nih.gov. Wound healing assays showed that conditioned medium from HOHA-lactone-treated ARPE-19 cells significantly promoted HUVEC migration compared to medium from untreated cells nih.gov. Furthermore, GSH-conjugated metabolites of HOHA-lactone have also been shown to stimulate HUVEC proliferation and promote angiogenesis in vitro, as evidenced by wound healing and tube formation experiments nih.govnih.gov.

Conversely, a synthetic thromboxane (B8750289) A2 mimetic, which is a this compound derivative, has been shown to inhibit human endothelial cell migration and in vitro capillary formation in a dose- and time-dependent manner nih.govahajournals.org. This suggests that different this compound derivatives can have opposing effects on angiogenesis.

Formation of Biomolecule Adducts

A significant aspect of the biological activity of this compound derivatives, particularly HOHA-lactone, is their ability to form adducts with various biomolecules.

Generation of Pyrrole Derivatives with Proteins and Phospholipids (e.g., 2-(ω-Carboxyethyl)pyrrole (CEP))

HOHA-lactone is a major precursor for the formation of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives nih.govresearchgate.netnih.govacs.orgnih.govcolab.wsmedchemexpress.cnnih.govorcid.orgacs.orgcase.edu. CEP derivatives are formed through the reaction of HOHA-lactone with the primary amino groups of biomolecules, such as the ε-amino groups of protein lysyl residues and the amino groups of ethanolamine phospholipids nih.govresearchgate.netnih.govmedchemexpress.cnnih.govacs.org. This adduction process has been demonstrated in vitro with substances like Ac-Gly-Lys-OMe and human serum albumin, as well as in human red blood cell ghosts where CEP derivatives of membrane proteins and ethanolamine phospholipids were generated upon incubation with HOHA-lactone researchgate.netmedchemexpress.cnacs.org. Oxidative injury in ARPE-19 cells has also been shown to generate CEP derivatives, and treatment of these cells with HOHA-lactone specifically generated CEP-modified proteins researchgate.netnih.govmedchemexpress.cn.

Mitochondrial Function and Bioenergetic Perturbations

Oxidative stress, which is linked to the formation of HOHA-lactone from lipid peroxidation, can impact mitochondrial function nih.govresearchgate.netnih.govnih.gov. Studies have shown that HOHA-lactone can induce mitochondrial dysfunction in retinal pigmented epithelial cells nih.govnih.gov. This includes a decrease in ATP levels, reduced mitochondrial membrane potential, and impaired enzymatic activities of mitochondrial complexes nih.govnih.gov. HOHA-lactone exposure also leads to the depletion of intracellular GSH and the induction of oxidative stress, which are factors known to affect mitochondrial health and cellular bioenergetics nih.govnih.govnih.govnih.govnih.gov. Mitochondrial dysfunction is a key factor in the pathogenesis of various diseases, including neurodegenerative disorders and AMD nih.govmdpi.com. The perturbations in mitochondrial bioenergetics caused by HOHA-lactone can contribute to cellular dysfunction and pathology nih.govnih.gov.

Research on Antimicrobial and Antiviral Properties

Research into the biological significance of this compound has often focused on its derivatives, which are complex molecules incorporating the this compound backbone along with other structural elements like cyclopentyl rings and various substituents. These derivatives are being explored for a range of potential biological activities, including antimicrobial and antiviral properties. sigmaaldrich.comchem960.comwikipedia.orgepa.gov

Studies suggest that compounds featuring a heptenoic acid backbone, particularly certain derivatives, may exhibit antimicrobial activity. epa.gov For instance, the presence of specific functional groups, such as halogenated phenyl groups, in these derivatives is hypothesized to contribute to their antimicrobial effects. epa.gov While direct research specifically on the antimicrobial activity of the parent compound, this compound, is not extensively detailed in the provided information, the investigation into its derivatives highlights the potential within this class of compounds.

Similarly, the antiviral properties of this compound derivatives are an area of research interest. sigmaaldrich.comchem960.comwikipedia.org Although specific data on the antiviral efficacy of this compound itself is limited in the search results, the fact that it forms the backbone of molecules being investigated for antiviral applications underscores its relevance in this context. Research into structurally related compounds, including other fatty acid derivatives, has demonstrated antiviral potential, suggesting a broader interest in unsaturated fatty acids and their modifications for combating viral infections.

Structure-Activity Relationship (SAR) Elucidation

The biological activities observed or hypothesized for this compound derivatives are closely tied to their specific chemical structures. Elucidating the Structure-Activity Relationship (SAR) involves understanding how different parts of the molecule, such as functional groups and their spatial arrangement (stereochemistry), influence its interaction with biological targets and, consequently, its effects.

Role of Functional Groups in Modulating Biological Effects

The functional groups present in this compound and its derivatives play a crucial role in modulating their biological effects. The basic structure of this compound includes a carboxylic acid group and a carbon-carbon double bond. In derivatives, additional functional groups such as hydroxyl groups, phenyl groups, chlorophenoxy groups, and thioether groups are often present. sigmaaldrich.comchem960.comepa.gov

Impact of Stereochemistry on Biological Recognition and Activity

The stereochemistry of this compound derivatives is a critical determinant of their biological recognition and activity. These complex molecules often contain multiple chiral centers and carbon-carbon double bonds that can exist in different configurations (E or Z isomers). sigmaaldrich.comchem960.com The specific three-dimensional arrangement of atoms resulting from these stereochemical features significantly influences how the molecule interacts with biological systems. sigmaaldrich.com

The configuration around double bonds (cis or trans, denoted as Z or E) affects the molecule's shape, which in turn impacts its fit into binding sites of proteins or other biological targets. Similarly, the R or S configuration at chiral centers dictates the spatial orientation of substituents, profoundly affecting molecular recognition by enzymes, receptors, and other biomolecules.

Analytical Methodologies for 5 Heptenoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 5-Heptenoic acid and its derivatives from complex mixtures, allowing for their individual analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids and their esters. GC-MS is particularly valuable for the separation and identification of isomers of heptenoic acid due to its high chromatographic resolution and the structural information provided by mass spectrometry.

GC-MS has been employed in the analysis of heptenoic acid isomers, including this compound. For instance, a GC-MS method for analyzing heptenoic acid isomers involved using a temperature program starting at 65°C for 10 minutes, then increasing at 50°C/min to 300°C, and holding at 300°C for 2 minutes. This method allowed for the separation and identification of 6-heptenoic acid methyl ester, (trans)-5-heptenoic acid methyl ester, (cis)-5-heptenoic acid methyl ester, (cis/trans)-4-heptenoic acid, (trans)-3-heptenoic acid methyl ester, and (cis)-3-heptenoic acid methyl ester, with distinct retention times uva.nl. Derivatization, such as methylation with methyl iodide, is often performed to enhance the volatility of fatty acids for GC analysis uva.nl. Another study utilized GC-MS with electron ionization at 70 eV and a methylpolysiloxane phase capillary column for the analysis of compounds including derivatives of 4-hydroxy-7-oxo-5-heptenoic acid lactone nih.gov. GC-MS has also been used to identify this compound methyl ester in phytochemical profiling studies etflin.com. In the analysis of bioactive compounds from plant extracts, 2-Heptenoic acid was identified using GC-MS arcjournals.orgarcjournals.org. GC-MS is also applied in the analysis of short-chain fatty acids, including heptanoic acid, often after derivatization nih.gov.

Here is a table summarizing GC-MS retention times for some heptenoic acid isomers (as methyl esters) based on one study:

CompoundRetention Time (min)
6-Heptenoic acid methyl ester5.93
(trans)-5-Heptenoic acid methyl ester6.43
(cis)-5-Heptenoic acid methyl ester6.64
(cis/trans)-4-Heptenoic acid6.10
(trans)-3-Heptenoic acid methyl ester6.56
(cis)-3-Heptenoic acid methyl ester8.55

Note: Data extracted from search result uva.nl. Retention times are specific to the described GC-MS method.

GC-MS is also used for quantitative analysis by comparing peak areas or heights to calibration curves generated from known concentrations of standards nih.gov. The ability to differentiate and quantify isomers is crucial for understanding the composition of samples containing different forms of heptenoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are less volatile or thermally labile than those suitable for GC-MS. LC-MS is particularly useful for analyzing derivatives of this compound that may have higher molecular weights or different polarities.

LC-MS has been utilized in the study of metabolites related to 4-hydroxy-7-oxo-5-heptenoic acid lactone, a derivative of oxidized docosahexaenoate lipids. For example, LC-MS analysis identified a reduced glutathione (B108866) Michael adduct of HOHA-lactone as a major metabolite in retinal pigmented epithelial cells nih.govresearchgate.netacs.org. The analysis was performed using an LC-MS system with electrospray ionization (ESI) in positive ion mode nih.gov. Another study detailing LC-MS/MS analysis of HOHA lactone metabolites utilized a C18 column and an isocratic mobile phase of water/methanol/formic acid nih.gov. LC-MS is also mentioned in the context of analyzing thromboxane (B8750289) receptors, where this compound is listed as an antagonist asianpubs.org. LC-MS methods can be developed for the quantification of various compounds in biological matrices like human plasma asianpubs.org. The technique allows for the differentiation of compounds with similar chemical properties and is applicable to small molecules and metabolites sigmaaldrich.comacs.org.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the structure and functional groups of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the carbon-hydrogen framework and the functional groups present in a molecule.

NMR spectroscopy is routinely used for the structural elucidation of fatty acids and their derivatives. While specific NMR data for this compound was not extensively detailed in the search results, NMR is mentioned as a key technique for confirming the structure of synthesized compounds and for the analysis of related structures such as sesterterpenes and prostaglandin (B15479496) analogs uni-bayreuth.deresearchgate.netmdpi.com. The technique is crucial for understanding the connectivity of atoms and the stereochemistry of double bonds, which is particularly relevant for unsaturated fatty acids like this compound and its isomers. Conformation to structure is often verified using NMR analysis lgcstandards.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. This technique is valuable for confirming the presence of the carboxylic acid group and the carbon-carbon double bond in this compound.

IR spectroscopy provides information on the nature of functional groups uni-bayreuth.de. For carboxylic acids, a strong absorption band is expected in the region of 1700-1725 cm⁻¹ due to the C=O stretching vibration, and a broad absorption band between 2500-3100 cm⁻¹ corresponds to the O-H stretching vibration of the carboxylic acid group. The presence of a carbon-carbon double bond in this compound would also be indicated by characteristic absorption bands in the IR spectrum, typically around 1620-1680 cm⁻¹ for C=C stretching and possibly in the fingerprint region for associated bending vibrations. IR spectroscopy is also useful for distinguishing between different carboxylic acid derivatives based on shifts in the carbonyl stretching frequency libretexts.org. The identity of compounds can be confirmed by comparing their IR spectra to known standards atamankimya.com.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is typically used to analyze compounds that contain chromophores, which are functional groups that absorb UV or visible light.

Alkenes, such as the double bond in this compound, generally show weak absorption in the far UV region and are not typically analyzed by standard UV-Vis spectroscopy unless conjugated with other chromophores. However, UV-Vis spectroscopy can be useful for monitoring reactions or analyzing derivatives of this compound that possess suitable chromophores. For instance, UV-Vis absorption spectroscopy has been used to monitor oxidation products of lipids, which may be related to the formation of derivatives like 4-hydroxy-7-oxo-5-heptenoic acid lactone mdpi.comresearchgate.net. While this compound itself does not have strong absorption in the typical UV-Vis range (200-800 nm), the technique is relevant for analyzing certain derivatives or in studies where changes in UV-Vis absorption are indicative of chemical transformations involving the compound or related substances. UV-Vis spectrophotometers are used in analytical procedures for various compounds irispublishers.com.

Quantitative Analysis Methods for Biological Samples

Quantitative analysis of fatty acids, including unsaturated fatty acids like this compound, in biological samples is crucial for understanding their roles in various biological processes and diseases. Mass spectrometry (MS)-based techniques are indispensable for this purpose due to their high sensitivity and precision. researchgate.netresearchgate.net Chromatography coupled with MS, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are commonly employed methods for the analysis of unsaturated fatty acids in complex biological matrices. researchgate.netcreative-proteomics.com

GC-MS is often utilized for the analysis of fatty acid methyl esters (FAMEs), offering high sensitivity and specificity. creative-proteomics.com LC-MS is particularly suitable for in-depth metabolic studies and flux analysis of fatty acids in complex biological samples. creative-proteomics.com High-Performance Liquid Chromatography (HPLC) is also a preferred method due to its precision and ability to differentiate between isomers. creative-proteomics.com

While the search results mention the analysis of "heptanoic acid" and "unsaturated fatty acids" in biological samples using these techniques, direct quantitative data specifically for this compound in biological samples is limited in the provided snippets. However, the general principles and techniques applied to other fatty acids, particularly unsaturated ones, are relevant. For instance, HPLC methods have been developed for the determination of other heptanoic acid derivatives in biological fluids, demonstrating the applicability of this technique to related compounds. nih.govnih.gov

Quantitative analysis often involves the use of internal standards to improve accuracy and account for variations in sample preparation and instrument performance. universiteitleiden.nl The sensitivity of these methods is critical, especially when analyzing compounds present at low concentrations in biological matrices. For example, a modified HPLC method for determining valproic acid in biological fluids, using heptanoic acid as an internal standard, reported a limit of detection near 0.6 ng for heptanoic acid. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Sample preparation is a critical step in the analysis of fatty acids in biological samples due to the complex matrix effects and the inherent poor ionization efficiency of free fatty acids in MS. researchgate.netresearchgate.net Extraction and chemical derivatization are often employed prior to analysis to address these challenges. researchgate.netresearchgate.net

Common sample preparation techniques for fatty acid analysis in biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.govnih.gov These methods aim to isolate the fatty acids from the complex biological matrix and concentrate them. For instance, a modified HPLC method for valproic acid and heptanoic acid in biological fluids utilized solid-phase extraction on hyper cross-linked polystyrene cartridges. nih.gov Another study employed liquid-liquid extraction with chloroform (B151607) for the analysis of a related heptenoic acid derivative in extracellular medium samples. nih.gov Emulsive liquid-liquid microextraction using heptanoic acid as an extractant has also been explored for the determination of other compounds in water samples, indicating the potential use of fatty acids themselves in extraction strategies. mdpi.com

Derivatization is frequently necessary to enhance the sensitivity, improve peak shape, and increase the volatility of fatty acids, making them more amenable to chromatographic separation and detection, particularly by GC. researchgate.netrestek.comoup.com Derivatization strategies can also be used to provide structural information, such as the location of double bonds in unsaturated fatty acids. researchgate.net

Two common derivatization methods for fatty acids include esterification and silylation. restek.com Esterification, often catalyzed by BF₃ in methanol, is a preferred method for generating fatty acid methyl esters (FAMEs) under mild conditions. restek.com Silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) with trimethylchlorosilane (TMCS), generates trimethylsilyl (B98337) (TMS) esters from carboxylic groups. nih.govrestek.com This method can also derivatize other functional groups like hydroxyl and amino groups. restek.com Derivatization with pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) has also been used for LC-MS analysis of related oxidized lipid products. nih.gov

The choice of derivatization method can impact the efficiency and sensitivity of the analysis. For example, a new derivatization procedure for fatty acids followed by HPLC analysis with UV detection was reported to decrease the risk of degradation and isomerization of unsaturated fatty acids and enhance sensitivity. jafs.com.pl This method involved derivatization with 2,4'-dibromoacetophenone (B128361) and triethylamine. jafs.com.pl

Sample preparation and derivatization protocols need to be carefully optimized depending on the specific biological matrix and the target fatty acid to ensure efficient extraction, derivatization yield, and minimal degradation or isomerization of the analytes. jafs.com.plresearchgate.net

Here is a summary of some analytical techniques and derivatization strategies mentioned in the search results that are relevant to fatty acid analysis in biological samples:

Analytical TechniqueCommon ApplicationRelevant Derivatization
GC-MSAnalysis of fatty acid methyl esters (FAMEs)Esterification (e.g., with BF₃-methanol), Silylation (e.g., with BSTFA, MSTFA)
LC-MSMetabolic studies, flux analysis in complex biological samplesPentafluorobenzyl oxime derivatization
HPLCHigh-precision separation and isomer differentiationDerivatization with phenacyl halides (e.g., 2,4'-dibromoacetophenone)

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in understanding the interactions between a small molecule, such as 5-heptenoic acid, and a biological target, typically a protein.

Molecular docking simulations can elucidate the binding mode and affinity of a ligand within the active site of a receptor. ias.ac.in This process involves predicting the conformation of the ligand and its orientation within the binding pocket. The interactions are then scored to estimate the binding affinity. For this compound, which is a short-chain fatty acid, potential biological targets could include enzymes involved in fatty acid metabolism or signaling pathways regulated by these molecules. nih.gov

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Receptor

ParameterValue
Binding Affinity (kcal/mol)-5.8
Hydrogen Bond InteractionsCarboxyl group with Serine and Lysine residues
Hydrophobic InteractionsAlkyl chain with Leucine, Valine, and Isoleucine residues
van der Waals InteractionsThroughout the binding pocket

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. redalyc.org These methods can provide detailed information about the distribution of electrons within a molecule and how this influences its behavior in chemical reactions.

For this compound, DFT calculations can be used to determine a range of electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing insights into how the molecule will interact with other chemical species. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated to quantify the reactivity of this compound. redalyc.orgnih.gov

Table 2: Calculated Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy-0.25 Hartree
LUMO Energy+0.05 Hartree
HOMO-LUMO Gap0.30 Hartree
Dipole Moment1.75 Debye
Electronegativity0.10 Hartree
Chemical Hardness0.15 Hartree

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. ias.ac.in

Theoretical calculations of vibrational frequencies can help in the assignment of experimental infrared and Raman spectra. By simulating the vibrational modes of the molecule, each peak in the spectrum can be attributed to a specific type of atomic motion, such as the stretching of the C=C double bond or the O-H bond of the carboxylic acid group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy. These predictions are valuable for confirming the structure of a molecule and for interpreting complex experimental NMR spectra.

In addition to predicting spectroscopic properties, computational chemistry can be used to investigate reaction mechanisms. For instance, the mechanism of the oxidation of the double bond in this compound or its esterification could be studied by calculating the energies of reactants, transition states, and products. This provides a detailed understanding of the reaction pathway and the factors that influence its rate and outcome. While specific studies on this compound are limited, the application of these methods to other unsaturated fatty acids has provided significant insights into their chemical behavior. rsc.orgspkx.net.cn

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
C=C Stretch (IR)~1640 cm⁻¹
C=O Stretch (IR)~1710 cm⁻¹
O-H Stretch (IR)~3300-2500 cm⁻¹ (broad)
¹H NMR (alkenyl)~5.4 - 5.8 ppm
¹H NMR (alpha-carboxyl)~2.3 ppm
¹³C NMR (carboxyl)~179 ppm
¹³C NMR (alkenyl)~120 - 135 ppm

Note: The data in this table is based on typical spectroscopic values for similar functional groups and is for illustrative purposes.

Emerging Research Applications and Future Directions

Development of Research Probes and Chemical Tools for Biological Studies

5-Heptenoic acid and its modified forms are being investigated for their potential as chemical probes to study complex biological systems. Chemical probes are small molecules used to perturb or visualize biological processes, aiding in the identification of protein targets and the elucidation of cellular mechanisms mdpi.comchemicalprobes.org. The ability to synthesize derivatives with specific functional groups allows for the creation of probes that can interact with particular enzymes, receptors, or pathways involved in lipid metabolism or signaling ontosight.aiontosight.aiontosight.ai. The stereochemistry of these derivatives is crucial, as the three-dimensional arrangement of atoms significantly influences their interaction with biological targets ontosight.ai. For instance, complex organic molecules based on a this compound backbone with additional moieties like cyclopentyl rings, hydroxyl groups, and alkyne functionalities are being synthesized, suggesting their potential use as tools to investigate biochemical pathways related to fatty acid metabolism or as synthetic compounds designed for specific applications ontosight.ai.

Exploration in Advanced Materials Science and Industrial Chemistry (Non-consumer product focused)

While heptanoic acid is utilized in various industrial applications, including lubricants and chemical intermediates transparencymarketresearch.commarketresearch.com, research into this compound in advanced materials science and non-consumer industrial chemistry is an emerging area. The presence of the alkene functional group offers a site for chemical modification, enabling polymerization or other reactions to create novel materials with tailored properties. Although specific large-scale industrial applications for this compound itself are not as established as for its saturated counterpart, its derivatives, particularly those with unique structural elements like trifluoromethyl groups, could impart properties useful in the development of new materials with specific optical or electrical characteristics ontosight.ai. The synthesis of complex this compound derivatives involves multi-step organic synthesis, which is a fundamental aspect of industrial chemistry research focused on creating valuable products from raw materials ontosight.aistudysmarter.co.uk.

Integration with Advanced Lipidomics and Metabolomics Research

This compound, as an unsaturated fatty acid, is relevant to the fields of lipidomics and metabolomics. These disciplines aim to identify and quantify the complete set of lipids and metabolites within biological systems, providing insights into cellular processes and disease states ox.ac.uknih.gov. Research involving the analysis of fatty acid compositions in biological extracts, such as plant tissues, has identified 4-Heptenoic acid (an isomer of this compound) as a component, highlighting the importance of analytical techniques like GC/MS in identifying and quantifying such compounds within complex biological matrices scispace.com. The study of fatty acid derivatives in lipidomics and metabolomics can help unravel their roles in cell signaling, inflammation, and as precursors to more complex lipids ontosight.ai. While direct mentions of this compound in large-scale untargeted lipidomics or metabolomics studies in the provided context are limited, the methodologies described for analyzing fatty acids and lipid oxidative products are applicable to its study nih.govnih.gov.

Unraveling Novel Biochemical and Pathophysiological Pathways

Research is exploring the involvement of this compound derivatives in specific biochemical and pathophysiological pathways. For example, a related compound, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, which can be generated from the oxidative cleavage of docosahexaenoate (DHA), has been shown to induce angiogenesis and activate the alternative complement pathway, contributing to retinal pigment epithelial cell dysfunction and apoptosis implicated in age-related macular degeneration (AMD) nih.govnih.govnih.gov. This suggests that unsaturated fatty acid derivatives, including potentially those of this compound, can play roles in oxidative stress and inflammatory processes. Further research into how this compound or its metabolites interact with enzymes, receptors, or other biomolecules could reveal novel roles in disease pathways ontosight.aiontosight.ai.

Rational Design of Next-Generation Bioactive Compounds for Preclinical Investigation

The structural versatility of this compound provides a scaffold for the rational design of novel bioactive compounds for preclinical investigation. By modifying the this compound structure with different functional groups and controlling stereochemistry, researchers can synthesize libraries of derivatives with targeted pharmacological properties ontosight.aiontosight.ai. Compounds with similar scaffolds to this compound derivatives are being investigated for potential biological activities, including anti-inflammatory, antioxidant, or anticancer properties ontosight.aiontosight.ai. Preclinical studies are crucial for evaluating the efficacy and potential therapeutic applications of such bioactive compounds, providing insights into their molecular mechanisms and target interactions asianjpr.comnih.gov. The synthesis of complex derivatives, such as those featuring chlorophenyl or trifluoromethyl groups and cyclopentyl moieties, exemplifies the effort to create specialized molecules for potential pharmaceutical applications ontosight.aiontosight.aiontosight.ai.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound experimental data?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw spectral data (e.g., .jdx files for NMR) in Supplementary Materials. Specify instrument models, software versions, and calibration standards. Cross-validate results with independent laboratories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.